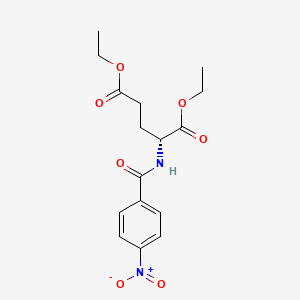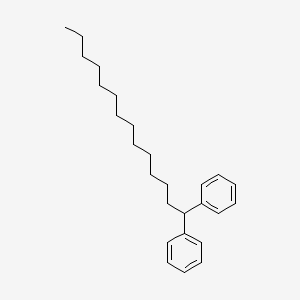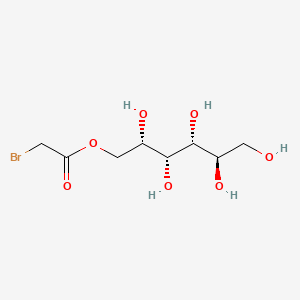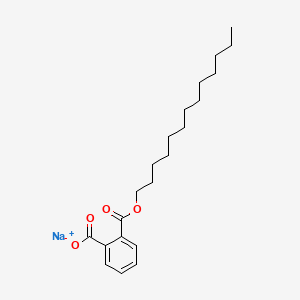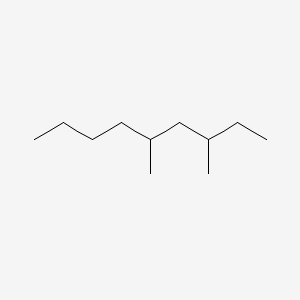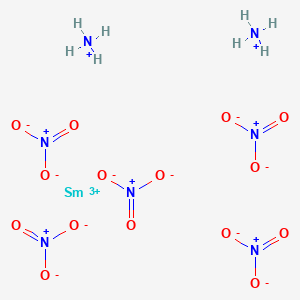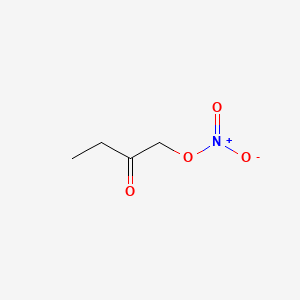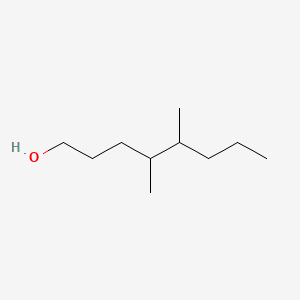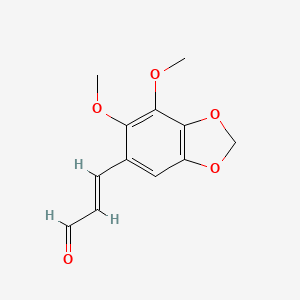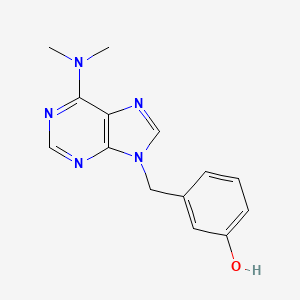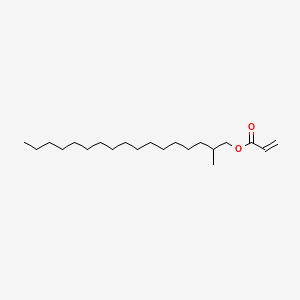
1,4-Dioxaspiro(4.4)nonane-6-propiononitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 252-629-7, also known as heneicosane, is an organic compound with the molecular formula C21H44. It is a straight-chain, saturated hydrocarbon, commonly found as a white waxy solid. Heneicosane is naturally occurring and can be found in various plants and insects. It is used in a variety of applications, including as a pheromone in certain termite species and as an attractant for mosquitoes .
準備方法
Synthetic Routes and Reaction Conditions
Heneicosane can be synthesized through a multi-step process. One method involves reacting 2,4-alkaneanedione with 1-bromooctadecane in absolute ethanol in the presence of 18-crown-6 as a catalyst to produce 2-heneicosanone. This intermediate is then reduced using hydrazine hydrate and potassium hydroxide in ethylene glycol to obtain heneicosane .
Industrial Production Methods
Industrial production of heneicosane typically involves the same synthetic route but on a larger scale. The process is optimized for cost-effectiveness and efficiency, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions
Heneicosane primarily undergoes reactions typical of alkanes, such as combustion and halogenation.
Combustion: When burned in the presence of oxygen, heneicosane produces carbon dioxide and water.
Halogenation: Heneicosane can react with halogens, such as chlorine or bromine, to form halogenated derivatives.
Common Reagents and Conditions
Combustion: Requires oxygen and an ignition source.
Halogenation: Typically involves the use of chlorine or bromine under ultraviolet light or heat to initiate the reaction.
Major Products Formed
Combustion: Carbon dioxide and water.
Halogenation: Various halogenated heneicosane derivatives, depending on the halogen used and the reaction conditions.
科学的研究の応用
作用機序
The mechanism by which heneicosane exerts its effects varies depending on its application:
As a Pheromone: Heneicosane interacts with specific receptors in insects, triggering behavioral responses such as attraction or repulsion.
In Nanoparticles: When used in the synthesis of nanoparticles, heneicosane acts as a reducing and stabilizing agent.
類似化合物との比較
Heneicosane is similar to other long-chain alkanes such as icosane (C20H42) and tetracosane (C24H50). it is unique in its specific applications and properties:
Icosane: Has a slightly lower molecular weight and melting point compared to heneicosane. It is less commonly used as a pheromone or in nanoparticle synthesis.
Tetracosane: Has a higher molecular weight and melting point. .
List of Similar Compounds
- Icosane (C20H42)
- Tetracosane (C24H50)
- Nonadecane (C19H40)
- Docosane (C22H46)
Heneicosane stands out due to its specific use in pheromone research and nanoparticle synthesis, making it a valuable compound in both biological and industrial contexts.
特性
CAS番号 |
35579-33-0 |
|---|---|
分子式 |
C10H15NO2 |
分子量 |
181.23 g/mol |
IUPAC名 |
3-(1,4-dioxaspiro[4.4]nonan-9-yl)propanenitrile |
InChI |
InChI=1S/C10H15NO2/c11-6-2-4-9-3-1-5-10(9)12-7-8-13-10/h9H,1-5,7-8H2 |
InChIキー |
ZHRHBAXGQRGXHJ-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2(C1)OCCO2)CCC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


